2-Chloro-2-butene

Atmospheric chemistry Rate coefficient Vinyl chloride

2-Chloro-2-butene (CAS 4461-41-0) is a chlorinated C4 olefin existing as a cis/trans isomeric mixture, commercially supplied at 97% purity with a boiling range of 62–67 °C, density of 0.926 g/mL at 25 °C, and refractive index n20/D 1.4205. As a vinyl chloride in which chlorine is directly attached to an sp2‑hybridized carbon, its reactivity profile contrasts sharply with that of allylic chlorobutenes such as crotyl chloride (1‑chloro‑2‑butene).

Molecular Formula C4H7Cl
Molecular Weight 90.55 g/mol
CAS No. 4461-41-0
Cat. No. B1582250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2-butene
CAS4461-41-0
Molecular FormulaC4H7Cl
Molecular Weight90.55 g/mol
Structural Identifiers
SMILESCC=C(C)Cl
InChIInChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+
InChIKeyDSDHFHLZEFQSFM-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Chloro-2-butene (CAS 4461-41-0): A Vinyl Chloride with Defined Reactivity and Stability Advantages


2-Chloro-2-butene (CAS 4461-41-0) is a chlorinated C4 olefin existing as a cis/trans isomeric mixture, commercially supplied at 97% purity with a boiling range of 62–67 °C, density of 0.926 g/mL at 25 °C, and refractive index n20/D 1.4205 . As a vinyl chloride in which chlorine is directly attached to an sp2‑hybridized carbon, its reactivity profile contrasts sharply with that of allylic chlorobutenes such as crotyl chloride (1‑chloro‑2‑butene) [1]. This structural distinction underpins quantifiable differences in electrophilic reactivity, radical‑generation efficiency, and toxicological safety—factors that directly impact its selection as a synthetic intermediate, mechanistic probe, or industrial feedstock.

Why 2-Chloro-2-butene Cannot Be Replaced by Allylic Chlorobutenes: Key Differentiators for Procurement Decisions


Generic substitution of a chlorobutene isomer based solely on molecular formula (C₄H₇Cl) leads to critical mismatches in reactivity, safety, and regulatory profile. The position of the chlorine atom relative to the double bond—vinyl versus allyl—dictates C–Cl bond strength (≈339 kJ mol⁻¹ for vinyl chlorides versus ≈292 kJ mol⁻¹ for allyl chlorides) [1][2], susceptibility to nucleophilic displacement [3], and atmospheric fate (2‑chloro‑2‑butene reacts with NO₃ radical at k = 11.0 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, whereas 1‑chloro‑2‑butene requires an Arrhenius expression reflecting different activation energy) [4]. Furthermore, 2‑chloro‑2‑butene is classified as non‑directly mutagenic in the Ames test, while its allylic counterpart 1‑chloro‑2‑butene is six‑ to thirty‑fold more mutagenic than allyl chloride [3][5]. These quantifiable gaps eliminate the possibility of casual interchange. The evidence below provides the data required to justify a specification‑based procurement decision.

Head‑to‑Head Quantitative Evidence: 2-Chloro-2-butene vs. Closest Structural Analogs


Gas‑Phase Reactivity with NO₃ Radical: 2-Chloro-2-butene vs. 1-Chlorobut-1-ene and 2-Chlorobut-1-ene

Among C₄ chlorobutenes, 2‑chloro‑2‑butene exhibits the highest room‑temperature rate coefficient for reaction with the nitrate radical. The measured value of 11.0 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ is approximately 9‑fold greater than that of 1‑chlorobut‑1‑ene (1.2 × 10⁻¹⁴) and 1.6‑fold greater than that of 2‑chlorobut‑1‑ene (7.0 × 10⁻¹⁴), all determined under identical discharge‑flow conditions with optical‑absorption detection of NO₃ at 298 K [1]. This ranking reflects the enhanced electron density of the tetrasubstituted double bond in 2‑chloro‑2‑butene, making it the most atmospherically reactive isomer in the series.

Atmospheric chemistry Rate coefficient Vinyl chloride

C–Cl Bond Dissociation Energy: Vinyl vs. Allyl Chloride Foundation

The homolytic C–Cl bond dissociation energy (BDE) of vinyl chloride—the core structural motif of 2‑chloro‑2‑butene—is approximately 339 kJ mol⁻¹ [1]. In contrast, the C–Cl BDE of allyl chloride is only 291.7 kJ mol⁻¹ at the W1w benchmark level [2]. This 47 kJ mol⁻¹ difference arises from resonance stabilization of the allyl radical product and translates into markedly lower thermal and photochemical C–Cl fission thresholds for allylic chlorides. 2‑Chloro‑2‑butene therefore requires higher energy input for homolytic C–Cl cleavage, affording greater thermal stability during storage and handling relative to its allylic isomers.

Thermochemistry Bond dissociation energy Computational chemistry

Mutagenicity and Alkylating Activity: Non‑Mutagenic 2-Chloro-2-butene vs. Mutagenic Allylic Isomers

In the Salmonella typhimurium TA 100 Ames test, 2‑chloro‑2‑butene is classified as not directly mutagenic, whereas the allylic positional isomer 1‑chloro‑2‑butene (crotyl chloride) is six to thirty times more mutagenic than allyl chloride [1][2]. The alkylating activity measured by the nitrobenzylpyridine (NBP) test correlates linearly with mutagenic potency for allylic compounds; vinylic chloroolefins including 2‑chloro‑2‑butene show no detectable alkylating activity under the same conditions [1]. This is a direct consequence of the vinyl C–Cl bond’s resistance to nucleophilic attack (SN1/SN2‑inactive), whereas allylic chlorides alkylate DNA bases via SN1 or SN2′ pathways [3].

Toxicology Mutagenicity Structure‑activity relationship

Physical Property Differentiation: Boiling Point Separation from Closest Isomers

The normal boiling point of 2‑chloro‑2‑butene (62–67 °C, lit.) is intermediate between that of 2‑chloro‑1‑butene (59.1 °C) [1] and 1‑chloro‑2‑butene (84–86 °C) . The boiling point difference of at least 17 °C relative to 1‑chloro‑2‑butene (crotyl chloride) enables straightforward fractional distillation for isomeric purity verification or separation in both laboratory and pilot‑scale settings. This physical gap is more than sufficient for separation by standard laboratory distillation equipment, whereas the < 5 °C gap between 2‑chloro‑2‑butene and 2‑chloro‑1‑butene is narrower but still resolvable using efficient columns.

Distillation Purity control Isomer separation

Photolytic C–Cl Fission Barrier: Quantified Radical Precursor Performance

The 193 nm photodissociation of 2‑chloro‑2‑butene generates the 2‑buten‑2‑yl radical with a measured lowest‑energy dissociation barrier of 31 ± 2 kcal mol⁻¹ for C–Cl fission, determined by crossed laser‑molecular beam experiments and validated against G3//B3LYP calculations (theoretical barrier: 32.8 ± 2 kcal mol⁻¹) [1]. In contrast, allyl chloride photodissociation at 193 nm proceeds with a significantly lower C–Cl fission barrier owing to the weaker allylic C–Cl bond (BDE ≈ 291.7 kJ mol⁻¹ = 69.7 kcal mol⁻¹) [2]. The higher barrier for 2‑chloro‑2‑butene means that photolytic radical generation is more controllable, with the radical product distribution (CH₃ + propyne, H + 1,2‑butadiene, H + 2‑butyne) well‑characterized, enabling its use as a calibrated radical precursor in kinetics studies [1].

Photodissociation Radical chemistry Kinetics

Stereoselectivity in Catalytic Dehydrochlorination: cis/trans Ratio as Process Control Lever

During catalytic dehydrochlorination of 2,3‑dichlorobutane over alumina, the cis‑2‑chloro‑2‑butene / trans‑2‑chloro‑2‑butene product ratio is stereospecifically sensitive to the stereochemistry of the starting dichloride: the meso form yields more cis‑2‑chloro‑2‑butene, whereas the dl form yields more trans‑2‑chloro‑2‑butene on alumina catalysts, indicating a partial trans‑elimination mechanism [1]. This stereochemical outcome is unique to 2‑chloro‑2‑butene among chlorobutene isomers; the formation of 2‑chloro‑1‑butene as a co‑product does not exhibit stereochemical dependence. Patent literature further confirms that the ratio of 2‑chloro‑1‑butene to 2‑chloro‑2‑butene can be tuned by catalyst choice (alumina vs. chromia‑on‑alumina) at 125–400 °C [2].

Catalysis Elimination Stereoselectivity

High‑Value Procurement Scenarios for 2-Chloro-2-butene Based on Verified Differential Evidence


Calibrated Radical Precursor for Gas‑Phase Kinetics and Photodissociation Studies

Owing to its characterized C–Cl photofission barrier of 31 ± 2 kcal mol⁻¹ and validated branching ratios to CH₃ + propyne, H + 1,2‑butadiene, and H + 2‑butyne [1], 2‑chloro‑2‑butene serves as a benchmark radical precursor in crossed molecular beam and laser‑photolysis experiments. Procurement should specify the compound when reproducible radical generation with a known internal energy distribution is required; allylic chlorobutenes exhibit lower, less precisely quantified barriers and more complex fragmentation patterns that complicate kinetic modeling.

Intermediate in Chloroprene Monomer Synthesis with Tunable Isomer Ratio

The DuPont patent process utilizes 2‑chloro‑2‑butene as a co‑intermediate with 2‑chloro‑1‑butene for subsequent dehydrochlorination to 2‑chloro‑1,3‑butadiene (chloroprene) [2]. The catalytic system (alumina vs. chromia‑on‑alumina, 125–400 °C) allows control of the 2‑chloro‑2‑butene / 2‑chloro‑1‑butene ratio [2], directly influencing the purity and properties of the final synthetic elastomer. Industrial buyers should base procurement specifications on the desired isomer ratio and downstream polymerization requirements.

Non‑Mutagenic Vinyl Chloride Building Block for Pharmaceutical Intermediate Synthesis

For synthetic routes requiring a C₄ chlorinated electrophile that does not carry mutagenic liability, 2‑chloro‑2‑butene is the superior choice over 1‑chloro‑2‑butene, which is 6–30× more mutagenic in the Ames TA 100 assay [3]. The absence of direct DNA alkylating activity—attributable to the vinyl C–Cl bond’s resistance to SN1/SN2 displacement—reduces the genotoxic impurity risk profile of the final API and simplifies regulatory submissions under ICH M7 guidelines. Procurement should specify 2‑chloro‑2‑butene when toxicological safety margins are critical.

Atmospheric Chemistry Model Compound with Defined NO₃ Reactivity

With a NO₃ reaction rate coefficient of 11.0 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹—the highest among measured chlorobutene isomers [4]—2‑chloro‑2‑butene is the preferred isomer for inclusion in atmospheric simulation chambers and tropospheric chemistry models. Its reactivity is sufficiently high to ensure measurable decay under typical experimental conditions, enabling robust determination of product yields (acid chlorides, aldehydes, NO₂) and secondary organic aerosol formation potentials. Researchers should procure this specific isomer to avoid the slower kinetics of 1‑chlorobut‑1‑ene (k = 1.2 × 10⁻¹⁴) which may require impractical experiment durations.

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